2-Nitro-m-toluic Acid-d3

Beschreibung

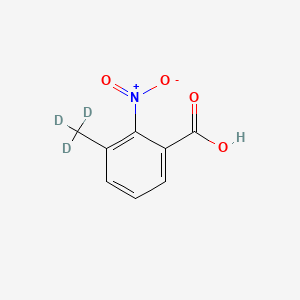

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H7NO4 |

|---|---|

Molekulargewicht |

184.16 g/mol |

IUPAC-Name |

2-nitro-3-(trideuteriomethyl)benzoic acid |

InChI |

InChI=1S/C8H7NO4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11)/i1D3 |

InChI-Schlüssel |

DGDAVTPQCQXLGU-FIBGUPNXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-] |

Kanonische SMILES |

CC1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Sourcing and Validating 2-Nitro-m-toluic Acid-d3 for Bioanalysis

Executive Summary

In the high-stakes environment of drug development and DMPK (Drug Metabolism and Pharmacokinetics), the integrity of quantitative data relies heavily on the quality of the Internal Standard (IS).[1][2] 2-Nitro-m-toluic Acid-d3 (also known as 3-methyl-d3-2-nitrobenzoic acid) is a critical Stable Isotope Labeled (SIL) standard used primarily in the quantification of nitro-aromatic metabolites and specific kinase inhibitors.

This guide moves beyond a simple catalog listing. It functions as a technical framework for researchers to evaluate suppliers, understand the synthesis-derived impurities that compromise mass spectrometry data, and implement self-validating protocols for LC-MS/MS assays.

Part 1: Chemical Profile & Isotopic Fidelity

The Molecule

The target analyte is the trideuterated form of 2-nitro-m-toluic acid. The label position is critical. For bioanalytical stability, the deuterium atoms must be located on the methyl group (

Key Specifications:

-

Chemical Name: 2-Nitro-3-(trideuteriomethyl)benzoic acid[3]

-

CAS Number: 93457-59-1 (Labeled); 5437-38-7 (Unlabeled)[3]

-

Molecular Formula:

-

Molecular Weight: 184.16 g/mol (vs. 181.15 g/mol for unlabeled)

-

Mass Shift: +3 Da (Sufficient to avoid isotopic overlap with the M+2 natural abundance of the analyte).

Structural Visualization

The following diagram illustrates the chemical structure and the critical "Non-Exchangeable" labeling site.

Figure 1: Structural breakdown highlighting the stable methyl-d3 label position.

Part 2: Synthesis & Manufacturing Challenges

Understanding how the supplier synthesizes this compound allows you to predict potential impurities. The synthesis typically involves the nitration of m-toluic acid-d3.

The Regioisomer Trap

Nitration of m-toluic acid is not perfectly selective.[4] It yields a mixture of isomers:

-

2-Nitro (Target): Often the minor product due to steric hindrance between the methyl and carboxyl groups.

-

4-Nitro & 6-Nitro (Major Impurities): These are thermodynamically favored.

Why this matters: If your supplier does not perform rigorous purification (e.g., fractional crystallization or prep-HPLC), your standard will contain isobaric impurities. These isomers have the same mass but different retention times. In an LC-MS/MS run, a 4-nitro impurity could co-elute with a metabolite, falsely elevating the signal.

Synthesis Workflow Diagram

Figure 2: Synthesis pathway highlighting the critical purification step required to remove regioisomers.

Part 3: Supplier Evaluation Framework

When sourcing this compound (e.g., from major suppliers like Toronto Research Chemicals (TRC) , C/D/N Isotopes , or Merck/Sigma ), do not rely solely on the catalog price. You must validate the Certificate of Analysis (CoA) against three pillars.

Evaluation Criteria Table

| Parameter | Acceptance Criteria | Scientific Rationale |

| Isotopic Enrichment | High "d0" (unlabeled) content contributes to the analyte signal (Cross-talk), artificially increasing calculated concentrations at the Lower Limit of Quantitation (LLOQ). | |

| Chemical Purity | Presence of 4-nitro or 6-nitro isomers can lead to split peaks or retention time shifts if the chromatography is not optimized. | |

| Protodeuterium Loss | Ensure the label is on the methyl group. If NMR shows scrambling on the ring, reject the lot. | |

| Appearance | Off-white to yellow solid | Nitro-aromatics often yellow upon oxidation/light exposure. Dark brown indicates significant degradation. |

Recommended Suppliers

Based on technical capability and inventory history:

-

Toronto Research Chemicals (TRC): Catalog #N572302.[3] They are the primary source for this specific regio-isomer with the d3-methyl label.

-

LGC Standards: The global distributor for TRC; often easier for logistics in Europe/USA.

-

Custom Synthesis: If off-the-shelf stock is depleted, request synthesis from C/D/N Isotopes , specifying "Methyl-d3" to avoid ring labeling.

Part 4: Analytical Application (Protocol)

This protocol describes how to validate the SIL-IS for a standard LC-MS/MS bioanalytical method (e.g., plasma PK study).

Preparation of Stock Solutions

-

IS Stock: Dissolve 1 mg of 2-Nitro-m-toluic acid-d3 in 1 mL of DMSO (or Methanol). Note: Nitro-acids are soluble in organic solvents but may precipitate in high-aqueous buffers.

-

Working Solution: Dilute Stock to ~500 ng/mL in 50:50 Methanol:Water.

Isotopic Contribution (Cross-Talk) Test

Before running samples, you must quantify the "Cross-Talk" between the Analyte and the IS.

Step-by-Step:

-

Inject Pure IS Only: Inject the IS working solution. Monitor the transition for the Unlabeled analyte (e.g., MRM 180

134).-

Pass Criteria: Signal in the analyte channel must be

of the LLOQ response.

-

-

Inject Pure Analyte Only: Inject the ULOQ (Upper Limit of Quantitation) of the unlabeled drug. Monitor the transition for the Labeled IS (e.g., MRM 183

137).-

Pass Criteria: Signal in the IS channel must be

of the average IS response.

-

Troubleshooting "Signal Suppression"

If the IS response varies significantly between patient samples (Matrix Effect), the d3-analog is not compensating correctly. This usually happens if the d3-IS and the analyte do not perfectly co-elute.[2]

-

Cause: Deuterium Isotope Effect. The

group is slightly less lipophilic than -

Solution: Adjust the gradient slope to be shallower at the elution point to force co-elution, or switch to a column with different selectivity (e.g., Phenyl-Hexyl).

Part 5: References

-

Toronto Research Chemicals. 2-Nitro-m-toluic Acid-d3 Product Page (Cat# N572302). Retrieved from

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018).[1] Retrieved from

-

Wang, S., et al. Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitation. Journal of Mass Spectrometry. (Discusses the retention time shifts of methyl-d3 analogs).

-

PubChem. 2-Nitro-m-toluic Acid (Compound Summary). National Library of Medicine. Retrieved from

-

LGC Standards. Certificate of Analysis Guide for Stable Isotopes. Retrieved from

Sources

Synthesis of 2-Nitro-m-toluic Acid-d3

An In-Depth Technical Guide to the

Abstract

The strategic incorporation of deuterium into pharmacologically active molecules is a proven strategy for enhancing their metabolic stability and pharmacokinetic profiles. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to 2-Nitro-m-toluic Acid-d3, a valuable deuterated building block for medicinal chemistry. The synthesis is presented as a two-stage process commencing with the preparation of the key intermediate, m-toluic acid-d3, followed by a regioselective nitration. This document elucidates the mechanistic rationale behind the synthetic strategy, provides detailed, step-by-step experimental protocols, and offers insights into process control and characterization, adhering to the principles of scientific integrity and reproducibility.

Introduction: The Significance of Deuteration in Modern Drug Development

The substitution of hydrogen with its heavier, stable isotope, deuterium, can profoundly influence the physicochemical properties of a molecule. The foundational principle behind this is the kinetic isotope effect (KIE), wherein the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the analogous carbon-hydrogen (C-H) bond.[1] If the cleavage of a C-H bond is a rate-determining step in a drug's metabolic pathway (e.g., via cytochrome P450 oxidation), deuteration at that specific site can significantly slow its metabolism.[1] This "metabolic switching" can lead to marked improvements in a drug's pharmacokinetic profile, including:

-

Increased plasma half-life and systemic exposure.

-

Reduced formation of potentially toxic or inactive metabolites.

-

Improved therapeutic efficacy and patient safety profiles.

The approval of deutetrabenazine by the U.S. FDA, which contains two trideuteromethoxy (-OCD3) groups, was a landmark event that validated the therapeutic potential of deuterated drugs.[2] 2-Nitro-m-toluic acid is a versatile synthetic intermediate used in the preparation of more complex molecules, including various pharmaceuticals.[3][4] Its deuterated isotopologue, 2-Nitro-m-toluic Acid-d3, therefore represents a valuable building block for researchers seeking to apply the benefits of deuteration to novel chemical entities.

Overall Synthetic Strategy

The synthesis of 2-Nitro-m-toluic Acid-d3 is most logically approached via a two-step sequence. The strategy is predicated on first establishing the deuterated methyl group on the aromatic ring, followed by the introduction of the nitro functionality. This sequence is critical because direct deuteration of 2-Nitro-m-toluic acid would be challenging and could lead to non-selective isotope exchange on the aromatic ring under many conditions.

The chosen pathway is as follows:

-

Intermediate Synthesis: Oxidation of commercially available m-xylene-d6 to m-toluic acid-d3. This selectively transforms one of the two trideuteromethyl groups into a carboxylic acid.

-

Final Product Synthesis: Regioselective electrophilic nitration of the synthesized m-toluic acid-d3 to yield the target compound, 2-Nitro-m-toluic Acid-d3.

Caption: High-level workflow for the synthesis of 2-Nitro-m-toluic Acid-d3.

Part I: Synthesis of m-Toluic Acid-d3

Rationale for Synthetic Approach

The preparation of the deuterated intermediate, m-toluic acid-d3, is the cornerstone of this synthesis. While various methods exist for the oxidation of xylenes, the use of potassium permanganate (KMnO4) is a classic, reliable, and well-documented laboratory method.[5][6] It offers high conversion rates for the oxidation of an alkyl side chain on an aromatic ring. Starting with m-xylene-d6 ensures that the resulting methyl group in the product is fully deuterated (-CD3). The reaction proceeds by oxidizing one of the two methyl groups to a carboxylic acid.

Detailed Experimental Protocol: Oxidation of m-Xylene-d6

Materials and Reagents:

-

m-Xylene-d6 (1.0 eq)

-

Potassium permanganate (KMnO4) (3.0 eq)

-

Sodium carbonate (Na2CO3)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bisulfite (NaHSO3)

-

Deionized water

-

Diethyl ether (for extraction)

-

Magnesium sulfate (MgSO4) (for drying)

Procedure:

-

To a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add m-xylene-d6 (10.0 g, 87.5 mmol) and a solution of sodium carbonate (5.0 g) in 250 mL of deionized water.

-

Heat the mixture to a gentle reflux (approx. 95-100 °C) with vigorous stirring.

-

In a separate beaker, prepare a solution of potassium permanganate (41.5 g, 262.5 mmol) in 400 mL of warm deionized water.

-

Add the warm KMnO4 solution portion-wise to the refluxing reaction mixture via the dropping funnel over a period of 3-4 hours. The purple color of the permanganate will dissipate as it reacts, forming a brown precipitate of manganese dioxide (MnO2).

-

After the addition is complete, continue to reflux the mixture with stirring for an additional 2 hours, or until the purple color no longer persists, indicating complete consumption of the permanganate.

-

Cool the reaction mixture to room temperature. The brown MnO2 precipitate can be removed by vacuum filtration through a pad of celite. Wash the filter cake with a small amount of hot water.

-

Work-up: Combine the filtrate and washes. While the solution is still warm, carefully add a saturated solution of sodium bisulfite until the remaining MnO2 is reduced and the solution becomes colorless.

-

Cool the resulting clear solution in an ice bath. Slowly acidify the solution to pH ~2 by the dropwise addition of concentrated hydrochloric acid with stirring. A white precipitate of m-toluic acid-d3 will form.

-

Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and allow it to air dry.

-

Purification: The crude product can be recrystallized from a water/ethanol mixture to yield pure m-toluic acid-d3 as a white crystalline solid. Dry the final product in a vacuum oven.

Part II:

Mechanistic Insights and Regioselectivity

The nitration of m-toluic acid-d3 is an electrophilic aromatic substitution reaction. The nitrating agent, typically a mixture of fuming nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO2+).[7] The regioselectivity of the substitution on the m-toluic acid-d3 ring is governed by the directing effects of the two existing substituents: the trideuteromethyl group (-CD3) and the carboxylic acid group (-COOH).

-

-CD3 Group: This is an electron-donating group (by hyperconjugation and induction) and is therefore an activating, ortho-, para- director. It directs incoming electrophiles to positions 2, 4, and 6.

-

-COOH Group: This is a strong electron-withdrawing group and is therefore a deactivating, meta- director. It directs incoming electrophiles to positions 2 and 5.

Both substituents cooperatively direct the incoming nitronium ion to the C2 position . Position 6 is also ortho to the -CD3 group but is sterically hindered by the adjacent carboxylic acid. Position 4 is para to the -CD3 group but meta to the -COOH group, while position 5 is meta to the -COOH group but not strongly activated. The strong activation and directing effect towards C2 from both groups makes it the predominant site of nitration.[8] However, the formation of isomeric byproducts, primarily 4-nitro and 5-nitro derivatives, is possible and necessitates careful purification of the final product.[2][8]

Caption: Electrophilic aromatic substitution mechanism for the nitration of m-toluic acid-d3. (Note: Image placeholders would be replaced with actual chemical structures in a final document).

Detailed Experimental Protocol: Nitration of m-Toluic Acid-d3

Materials and Reagents:

-

m-Toluic acid-d3 (1.0 eq)

-

Fuming nitric acid (d=1.5) (approx. 4 mL per gram of starting material)

-

Dry Ice (solid CO2) or an acetone/dry ice bath

-

Deionized water

-

Ethanol (for recrystallization)

Procedure: CAUTION: Fuming nitric acid is extremely corrosive and a strong oxidizing agent. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses, face shield).

-

Place fuming nitric acid (40 mL) in a 100 mL beaker or flask equipped with a magnetic stir bar.

-

Cool the acid to between 0 °C and 5 °C using an ice/water bath. For better temperature control, small lumps of dry ice can be added directly to the acid, or an acetone/dry ice bath can be used externally.[9]

-

Slowly add the m-toluic acid-d3 (10.0 g, 71.8 mmol) in small portions to the stirred, cold fuming nitric acid. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between 0 °C and 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the cold reaction mixture onto crushed ice (approx. 200 g) in a large beaker with stirring. A precipitate will form.

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration using a sintered glass funnel.[9]

-

Wash the crude product thoroughly with copious amounts of cold deionized water to remove residual acid.

-

Purification: Recrystallize the crude solid from ethanol or a water/ethanol mixture to obtain pure 2-Nitro-m-toluic Acid-d3 as a white to pale yellow crystalline solid.[7] Dry the product under vacuum.

Characterization and Quality Control

Confirmation of the final product's structure, purity, and isotopic enrichment is critical.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show the absence of a signal for the methyl protons (around 2.5 ppm), confirming high levels of deuteration. The aromatic protons should be visible.

-

¹³C NMR will show the characteristic peaks for the aromatic carbons and the carboxyl carbon. The signal for the deuterated methyl carbon will appear as a multiplet due to C-D coupling.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the deuterated compound (C8H4D3NO4, exact mass: 184.0565) and distinguish it from the non-deuterated analog (181.0375).

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final product and to quantify any isomeric impurities.[8]

-

Melting Point: The melting point of the product should be sharp and consistent with literature values (approx. 219-223 °C for the non-deuterated analog).[3]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis. Yields are representative and may vary based on experimental conditions and scale.

| Parameter | Step 1: Oxidation | Step 2: Nitration |

| Starting Material | m-Xylene-d6 | m-Toluic Acid-d3 |

| Key Reagents | KMnO4, Na2CO3 | Fuming HNO3 |

| Reaction Temperature | 95-100 °C (Reflux) | 0-5 °C |

| Reaction Time | 5-6 hours | 1-2 hours |

| Typical Yield | 65-75% | 45-55%[9] |

| Product Purity (Post-Recrystallization) | >98% | >99% (Isomerically pure) |

| Deuterium Incorporation | >98% | >98% |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (safety glasses, lab coat, chemically resistant gloves) is mandatory.

-

Potassium Permanganate: Strong oxidizing agent. Avoid contact with combustible materials.

-

Fuming Nitric Acid: Extremely corrosive and toxic. Causes severe burns upon contact. Inhalation of vapors can be fatal. Handle with extreme care and ensure no contact with skin, eyes, or clothing. Have a sodium bicarbonate solution ready for neutralization of spills.

-

Acid Handling: Concentrated acids must be handled with care. Always add acid to water/ice, never the other way around, to manage the exothermic dilution.

Conclusion

This guide details a reliable and reproducible two-step synthesis for 2-Nitro-m-toluic Acid-d3, a key deuterated building block. The methodology begins with the robust permanganate oxidation of m-xylene-d6 to form the essential m-toluic acid-d3 intermediate. The subsequent regioselective nitration, driven by the synergistic directing effects of the methyl and carboxyl substituents, yields the target product with good selectivity. By providing a clear mechanistic rationale and detailed, validated protocols, this document serves as a valuable resource for researchers in medicinal chemistry and drug development, enabling the synthesis of isotopically labeled compounds for the advancement of next-generation therapeutics.

References

- A Technical Guide to the Synthesis of Deuterated Aromatic Compounds for Pharmaceutical Research. Benchchem.

-

The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. PMC. [Link]

- 2-nitro-m-toluic acid. PINPOOLS.

-

m-Toluic acid. Wikipedia. [Link]

-

Kinetic Studies of the Oxidation of Aromatic Compounds by Potassium Permangamte. Part II." Substituted Tolu>enes. RSC Publishing. [Link]

-

2-nitro-3-toluic acid. ChemSrc. [Link]

- CN108218710B - Comprehensive utilization method of m-methylbenzoic acid nitration solid waste.

-

Study on the Solubilities of Mononitro-Substituted Products of Nitration of m -Toluic Acid in Several Solvents at Temperatures between 297.65 and 351.75 K. ResearchGate. [Link]

-

Nitration: Definition, Reaction, Examples, and Mechanism. Chemistry Learner. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid [revmedmilitar.sld.cu]

- 4. What are the chemical reactivity differences between M - Toluic Acid and its isomers? - Blog - Evergreensino [evergreensinochem.com]

- 5. Kinetic studies of the oxidation of aromatic compounds by potassium permanganate. Part II. Substituted toluenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. m-Toluic acid - Wikipedia [en.wikipedia.org]

- 7. Nitration: Definition, Reaction, Examples, and Mechanism [chemistrylearner.com]

- 8. CN108218710B - Comprehensive utilization method of m-methylbenzoic acid nitration solid waste - Google Patents [patents.google.com]

- 9. chemconnections.org [chemconnections.org]

A Technical Guide to 2-Nitro-m-toluic Acid-d3: Application in Quantitative Bioanalysis

Abstract: This technical guide provides an in-depth overview of 2-Nitro-m-toluic Acid-d3, a stable isotope-labeled (SIL) internal standard crucial for achieving accuracy and precision in quantitative mass spectrometry-based bioanalysis. We will cover its fundamental properties, the rationale for its use, a representative analytical workflow, and a detailed protocol for its application in a research setting. This document is intended for researchers, scientists, and drug development professionals who employ liquid chromatography-mass spectrometry (LC-MS) for quantitative analysis in complex biological matrices.

Introduction: The Imperative for Internal Standards in Bioanalysis

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern bioanalysis, enabling the precise quantification of analytes within complex biological samples such as plasma, urine, and tissue homogenates.[1] However, the journey from sample collection to final data point is fraught with potential variability. Analyte loss during sample preparation, fluctuations in instrument performance, and the notorious "matrix effect"—where co-eluting endogenous substances suppress or enhance the analyte's ionization—can all compromise data integrity.[1][2]

To counteract these variables, a robust analytical method requires an internal standard (IS).[1] An ideal IS is a compound added at a known, constant concentration to every sample, calibrator, and quality control standard at the earliest stage of the workflow.[3] By calculating the ratio of the analyte's response to the IS's response, variations introduced during the analytical process can be effectively normalized.[1]

Stable isotope-labeled (SIL) compounds are widely considered the "gold standard" for internal standards in LC-MS.[1][2] These are molecules in which one or more atoms have been replaced with a heavy stable isotope (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[1][3] A SIL-IS, such as 2-Nitro-m-toluic Acid-d3, is nearly identical to its non-labeled counterpart (the analyte) in terms of chemical and physical properties.[1] This ensures it behaves similarly during extraction and co-elutes chromatographically, thus experiencing the same degree of matrix effect.[1][2] Because it differs in mass, it is easily distinguished by the mass spectrometer, providing the necessary correction factor for reliable quantification.[3][4]

Physicochemical Properties and Identification

2-Nitro-m-toluic Acid-d3 is the deuterated analog of 2-Nitro-m-toluic acid (also known as 3-Methyl-2-nitrobenzoic acid). The "-d3" designation indicates that the three hydrogen atoms on the methyl group have been replaced with deuterium.

| Property | Value | Source(s) |

| Chemical Name | 2-nitro-3-(trideuteriomethyl)benzoic acid | [5] |

| Synonyms | 2-Nitro-m-toluic Acid-d3, 3-Methyl-d3-2-nitrobenzoic Acid | [5] |

| CAS Number | 93457-59-1 | [5] |

| Unlabeled CAS Number | 5437-38-7 | [5][6][7][8][9] |

| Molecular Formula | C₈H₄D₃NO₄ | [5] |

| Molecular Weight | 184.17 (Calculated) | [5] |

| Appearance | White to slightly yellow crystalline powder | [9][10] |

| Melting Point (Unlabeled) | 220-223 °C | [7][10][11] |

| Solubility (Unlabeled) | Insoluble in water | [10][12] |

Rationale for Synthesis and Isotopic Labeling

The synthesis of a SIL-IS is a deliberate process designed to create a molecule that is an ideal proxy for the analyte. There are two primary strategies for creating deuterated compounds: multi-step synthesis from deuterated precursors or post-synthesis hydrogen-deuterium (H/D) exchange.[13] The latter often involves techniques like acid/base treatment or transition-metal catalysis in the presence of a deuterium source, such as deuterium oxide (D₂O).[13]

For 2-Nitro-m-toluic Acid-d3, the deuterium atoms are strategically placed on the methyl group. This position is generally stable and not prone to back-exchange with hydrogen atoms from the solvent or matrix under typical bioanalytical conditions.[1]

Key Considerations for a High-Quality SIL-IS:

-

Mass Difference: A mass shift of +3 Da (from the three deuterium atoms) is sufficient to prevent mass spectrometric cross-talk between the analyte and the IS, especially after accounting for the natural abundance of ¹³C isotopes in the analyte.[3]

-

Isotopic Purity: The SIL-IS should have very low levels of the unlabeled analyte to prevent artificially inflating the measured concentration of the analyte in samples.[2][3]

-

Chromatographic Co-elution: While high levels of deuteration can sometimes cause a slight shift in retention time, a d3 label is unlikely to cause significant separation from the analyte, ensuring both compounds experience the same matrix effects.[1]

Caption: Conceptual workflow for the synthesis and validation of a SIL-IS.

Application in a Quantitative Bioanalytical Workflow

The primary role of 2-Nitro-m-toluic Acid-d3 is as an internal standard for the quantification of its unlabeled analog, which may be a drug candidate, a metabolite, or a biomarker.[9][11][14] The workflow ensures that any analyte loss during sample processing is corrected for.

Caption: Standard workflow for sample preparation using a SIL-IS.

Detailed Experimental Protocol: Quantification in Human Plasma

This section provides a self-validating, step-by-step methodology for using 2-Nitro-m-toluic Acid-d3 to quantify 2-Nitro-m-toluic acid in human plasma.

Materials and Reagents

-

2-Nitro-m-toluic Acid (Analyte)

-

2-Nitro-m-toluic Acid-d3 (Internal Standard, IS)

-

LC-MS Grade Acetonitrile, Methanol, and Water

-

Formic Acid

-

Control Human Plasma (K₂EDTA)

Preparation of Stock and Working Solutions

-

Analyte Primary Stock (1 mg/mL): Accurately weigh 10 mg of 2-Nitro-m-toluic acid and dissolve in 10 mL of methanol.

-

IS Primary Stock (1 mg/mL): Accurately weigh 1 mg of 2-Nitro-m-toluic Acid-d3 and dissolve in 1 mL of methanol.

-

IS Working Solution (100 ng/mL): Perform serial dilutions of the IS Primary Stock in 50:50 acetonitrile:water. This concentration should be optimized but is typically set to be near the mid-point of the calibration curve.[1]

-

Calibration Standards: Perform serial dilutions of the Analyte Primary Stock to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL in control human plasma.

Sample Preparation Protocol (Protein Precipitation)

-

Aliquot Samples: Pipette 50 µL of each calibrator, quality control sample, and unknown study sample into separate 1.5 mL microcentrifuge tubes.

-

Add Internal Standard: To each tube, add 150 µL of the IS Working Solution (100 ng/mL) containing 0.1% formic acid in acetonitrile. The acid helps with protein precipitation and improves ionization.

-

Causality: Adding the IS in the precipitation solvent ensures it is present from the first disruptive step, allowing it to track the analyte through the entire extraction process.[3]

-

-

Vortex: Vortex all tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

-

Inject: Inject 5-10 µL of the supernatant onto the LC-MS/MS system.

Suggested LC-MS/MS Conditions

-

LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Ionization Source: Heated Electrospray Ionization (H-ESI), Negative Mode.

-

Rationale: Carboxylic acids readily lose a proton, making them highly suitable for detection in negative ionization mode.

-

-

MRM Transitions (Hypothetical):

-

Analyte: Q1: 180.0 -> Q3: 134.0 (loss of NO₂)

-

IS (d3): Q1: 183.0 -> Q3: 137.0 (loss of NO₂)

-

Self-Validation: The consistent mass difference of 3 Da between the precursor and product ions for the analyte and IS confirms the identity and stability of the label.

-

Data Analysis and Acceptance Criteria

-

Calibration Curve: Plot the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards.

-

Regression: Apply a weighted (1/x²) linear regression to the calibration curve.

-

Quantification: Determine the concentration of unknown samples by interpolating their peak area ratios from the regression line.

-

Trustworthiness Check: The method is considered reliable if the calculated concentrations of the quality control samples are within ±15% of their nominal values (±20% for the Lower Limit of Quantification). This demonstrates the ability of the SIL-IS to correct for variability across the analytical run.[15]

Conclusion

2-Nitro-m-toluic Acid-d3, identified by CAS Number 93457-59-1 , exemplifies the critical role of stable isotope-labeled internal standards in modern bioanalysis.[5] Its properties, being nearly identical to the unlabeled analyte, allow it to effectively compensate for variations in sample extraction and matrix-induced ionization effects.[1][2] The implementation of this SIL-IS within a validated workflow, as described, is a fundamental practice for generating high-quality, reliable, and reproducible quantitative data in pharmaceutical development and clinical research.

References

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

Points, J. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Limited. [Link]

-

Wang, G., Hsieh, Y., & Korfmacher, W. A. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Clinical proteomics, 11(1), 17. [Link]

-

Kou, T., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6046–6054. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methyl-2-nitro- (CAS 5437-38-7). [Link]

-

PubChem. (n.d.). 3-Methyl-2-nitrobenzoic acid. [Link]

-

PINPOOLS. (n.d.). 2-nitro-m-toluic acid. [Link]

-

Pharmaffiliates. (n.d.). 2-Nitro-m-toluic Acid. [Link]

- Atzrodt, J., et al. (2007). Method for preparing deuterated aromatic compounds.

-

CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. [Link]

-

Organic Syntheses. (n.d.). o-TOLUIC ACID. [Link]

Sources

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. waters.com [waters.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Nitro-m-toluic Acid-d3 | LGC Standards [lgcstandards.com]

- 6. 2-Nitro-m-toluic Acid | CymitQuimica [cymitquimica.com]

- 7. pinpools.com [pinpools.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 3-Methyl-2-nitrobenzoic acid | 5437-38-7 [chemicalbook.com]

- 11. dakenchem.com [dakenchem.com]

- 12. 3-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 21575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. US9505667B2 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 14. chemimpex.com [chemimpex.com]

- 15. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Precision Quantification of 2-Nitro-m-toluic Acid via Isotope Dilution LC-MS/MS

Executive Summary

2-Nitro-m-toluic acid (2-NmTA) is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including indolin-2-one derivatives and precursors for glitazones. Due to its nitro-aromatic structure, it falls under the scrutiny of ICH M7 guidelines for potential mutagenic impurities (PMIs).

Quantifying 2-NmTA at trace levels (ppm to ppb) in complex drug substances presents a significant analytical challenge due to variable matrix effects that cause ion suppression in Electrospray Ionization (ESI). This protocol details a Stable Isotope Dilution Mass Spectrometry (IDMS) method. By using a deuterium-labeled internal standard (

Scientific Foundation: Why Isotope Dilution?

The Challenge: Matrix Effects in (-)ESI

2-NmTA is an acidic molecule (

The Solution: The IDMS Principle

IDMS utilizes an isotopically labeled analog (Internal Standard, IS) that is added to the sample before preparation.

-

Co-Elution: The IS (

-2-NmTA) has nearly identical physicochemical properties to the analyte and co-elutes chromatographically. -

Identical Suppression: Any matrix effect suppressing the analyte signal suppresses the IS signal to the exact same extent.

-

Ratio-Based Quantitation: Quantification is derived from the response ratio (Analyte Area / IS Area), rendering the absolute signal intensity irrelevant.

Materials and Standards

| Component | Specification | Role |

| Analyte | 2-Nitro-m-toluic acid (High Purity >98%) | Target Quantitation |

| Internal Standard | 2-Nitro-m-toluic acid- | Correction Reference |

| Solvents | LC-MS Grade Methanol, Acetonitrile, Water | Mobile Phase |

| Buffer | Ammonium Acetate (LC-MS Grade) | pH Modifier |

| Column | C18 (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm) | Separation |

Note on IS Selection: The

Experimental Protocol

Mass Spectrometry Parameters (ESI-)

The method relies on the deprotonated precursor ion

| Parameter | Setting |

| Ionization Mode | Negative Electrospray (ESI-) |

| Capillary Voltage | 2.5 kV |

| Source Temp | 150°C |

| Desolvation Temp | 400°C |

| Cone Gas | 50 L/hr |

| Desolvation Gas | 800 L/hr |

MRM Transitions:

| Compound | Precursor ( | Product ( | Cone (V) | Collision (eV) | Type |

| 2-NmTA | 180.0 | 136.0 ( | 30 | 15 | Quantifier |

| 2-NmTA | 180.0 | 106.0 | 30 | 25 | Qualifier |

| 183.0 | 139.0 ( | 30 | 15 | Internal Std |

LC Gradient Conditions

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted or adjusted to 6.5)

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

| Time (min) | %A | %B | Curve |

| 0.0 | 95 | 5 | Initial |

| 1.0 | 95 | 5 | Hold |

| 5.0 | 10 | 90 | Linear Gradient |

| 6.5 | 10 | 90 | Wash |

| 6.6 | 95 | 5 | Re-equilibrate |

| 8.5 | 95 | 5 | End |

Sample Preparation Workflow

The following workflow ensures the Internal Standard is equilibrated with the sample matrix before any loss-prone steps occur.

Figure 1: IDMS Workflow. The critical step is spiking the IS prior to dissolution to compensate for extraction efficiency.

Calculation & Quantification

In IDMS, the concentration of the analyte (

1. Determine Response Factor (

2. Calculate Sample Concentration:

Why this works: If the matrix suppresses the signal by 50%, both

Validation Criteria (ICH Q2/M7)

To ensure the method is "Fit for Purpose," the following criteria must be met:

-

Specificity: No interference in the blank matrix at the retention time of 2-NmTA (approx 3.5 min).

-

Linearity:

for the Area Ratio vs. Concentration Ratio plot over the range of 1 ng/mL to 1000 ng/mL. -

Accuracy (Recovery): Spiked recovery must be 80–120%. Note: With IDMS, "apparent" recovery might be low (e.g., 50% signal), but the calculated accuracy should still be near 100%.

-

Sensitivity (LOQ): Signal-to-Noise (S/N) > 10 for the quantifier transition at the reporting threshold (typically 0.5 ppm relative to API).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low IS Signal | Ion Suppression or Incorrect pH | Check Mobile Phase A pH (ensure > 5.0 for acid stability). Dilute sample further. |

| Back-Exchange | Deuterium loss on column | Ensure pH is not extremely acidic (< 3). Use |

| Carryover | Sticky acidic residue | Use a needle wash of 50:50 MeOH:Water with 0.5% Ammonia. |

| Peak Tailing | Column secondary interactions | Increase buffer concentration (Ammonium Acetate) to 10mM. |

References

-

ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). International Council for Harmonisation.

-

FDA Guidance. Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][2]

-

Fabregat-Cabello, N., et al. "Development and validation of a Liquid Chromatography Isotope Dilution Mass Spectrometry method."[3] Universitat Jaume I.[3] (General principles of IDMS in negative mode).

-

PubChem. 2-Nitro-m-toluic Acid (Compound Summary). National Library of Medicine. (Physicochemical properties).[2][4][5]

-

Pytskii, I.S., et al. "Mass Spectrometry Detection of Nitrobenzoic Acids."[6] Journal of Analytical Chemistry. (Fragmentation patterns of nitrobenzoic acids).

Sources

Application Note: High-Efficiency Recovery of 2-Nitro-m-toluic Acid from Soil Matrices

[1]

Introduction & Chemical Context

2-Nitro-m-toluic acid (2-N-m-TA) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] In environmental contexts, it often appears as a degradation product of nitro-substituted toluene derivatives.[1]

Analyzing this compound in soil presents a specific "Acidic-Polar" paradox:

-

High Acidity: With a predicted pKa of ~2.26 [1], the nitro group ortho to the carboxyl moiety significantly increases acidity compared to benzoic acid. In typical environmental pH ranges (pH 5–7), it exists almost exclusively as a water-soluble anion, leading to poor retention on standard C18 phases.[1]

-

Matrix Interference: Soil humic and fulvic acids co-extract under the same conditions required to solubilize nitroaromatics, causing severe ion suppression in LC-MS.[1]

This protocol utilizes a pH-Switching Strategy : We force the analyte into its neutral state for extraction and retention, then utilize specific wash steps to remove interferences.[1]

Analyte Snapshot

| Property | Value | Implication for Protocol |

| Molecular Weight | 181.15 g/mol | Suitable for LC-MS (ESI-) |

| pKa | ~2.26 | Requires pH < 1.0 for >95% protonation (neutral form) |

| LogP | ~1.6 | Moderately polar; requires polymeric sorbents for retention |

| Solubility | <1 mg/mL (Water) | Organic solvent required for initial extraction |

Pre-Analytical Considerations

Safety Warning: Nitro-aromatic compounds can be toxic and skin irritants.[1] All procedures should be performed in a fume hood. While 2-N-m-TA is not a primary explosive, treat all nitro-containing soil samples as potentially hazardous.[1]

Sample Handling:

Method Development Logic

The extraction logic follows a "Protonate-Extract-Clean" workflow.[1]

Figure 1: The "Protonate-Extract-Clean" workflow ensures the acidic analyte partitions into the organic phase.[1]

Detailed Protocol

Part A: Ultrasonic-Assisted Extraction (UAE)[1][5]

This step releases the analyte from the soil matrix.[2] We use acetonitrile acidified with HCl.[1] Acetonitrile is preferred over methanol as it extracts fewer soil waxes.[1]

Reagents:

-

Extraction Solvent: Acetonitrile:Water (90:10 v/v) + 0.1 M HCl.[1]

-

Note: The HCl is critical to drop the pH below the pKa (2.26), ensuring the analyte is neutral and soluble in the organic phase.

Procedure:

-

Weigh 5.0 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Add 10.0 mL of Extraction Solvent.[1]

-

Vortex vigorously for 1 minute to disperse the soil.[1]

-

Sonicate for 20 minutes at room temperature. Monitor temperature; if it exceeds 30°C, add ice to the bath.[1]

-

Centrifuge at 4000 rpm for 10 minutes.

-

Decant the supernatant into a clean glass vial.

-

Optional: Repeat extraction with 5 mL solvent and combine extracts for higher recovery (>95%).

Part B: Solid Phase Extraction (SPE) Cleanup[1][7]

We utilize a Polymeric Reversed-Phase Sorbent (e.g., Oasis HLB, Strata-X, or equivalent).[1] Unlike silica-based C18, polymeric sorbents do not de-wet and retain moderately polar compounds (LogP 1.[1]6) much better.

Cartridge: 60 mg / 3 mL Polymeric Reversed-Phase.[1]

Workflow:

-

Dilution: Take 2 mL of the Raw Extract from Part A. Dilute it with 18 mL of 0.1% Formic Acid in water .

-

Why? This reduces the organic content to 10%, preventing "breakthrough" when loading onto the SPE cartridge. It keeps the pH acidic.[1]

-

-

Conditioning:

-

3 mL Methanol.

-

3 mL Water (acidified with 0.1% Formic Acid).

-

-

Loading: Pass the diluted sample (20 mL) through the cartridge at a flow rate of ~1-2 mL/min.

-

Washing:

-

Elution: Elute with 3 mL of Methanol .

-

Reconstitution: Evaporate the eluate to dryness under nitrogen at 35°C. Reconstitute in 1.0 mL of Mobile Phase A:B (80:20).

Analytical Method (LC-MS/MS)[1][6][8]

For validation, the following parameters are recommended.

| Parameter | Setting |

| Column | C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-1 min: 5% B; 1-6 min: Ramp to 95% B; 6-8 min: Hold 95% B. |

| Flow Rate | 0.3 mL/min |

| Ionization | ESI Negative Mode (COO- generation) |

| MRM Transition | 180.0 -> 136.0 (Loss of CO2) [Quantifier] |

Troubleshooting & Optimization

Figure 2: Decision tree for troubleshooting low recovery rates.

-

Issue: Low Retention on SPE.

-

Issue: Ion Suppression in MS.

-

Cause: Humic acids eluting with the target.[1]

-

Fix: Implement a "MAX" (Mixed-Mode Anion Exchange) cleanup instead of Polymeric RP. Bind the analyte at neutral pH (as an anion), wash with methanol, and elute with acidified methanol.

-

References

-

National Institutes of Health (NIH). (2025).[1] 3-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 21575.[1] PubChem.[1][4][5] Available at: [Link][1]

-

U.S. Environmental Protection Agency (EPA). (2006).[1] Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). SW-846.[1] Available at: [Link][1]

-

Jenkins, T. F., et al. (2005).[1] Supercritical Fluid Extraction of Energetic Nitroaromatic Compounds and Their Degradation Products in Soil Samples. Analytical Chemistry. Available at: [Link][1]

Sources

- 1. 3-Methyl-2-nitrobenzoic acid | 5437-38-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 21575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Utilizing 2-Nitro-m-toluic Acid-d3 for Robust Groundwater Contamination Studies

Abstract

The escalating issue of groundwater contamination by nitroaromatic compounds, primarily from industrial and military activities, necessitates highly accurate and reliable analytical methods for their quantification. This document provides a comprehensive guide for researchers, scientists, and environmental professionals on the application of 2-Nitro-m-toluic Acid-d3 as a deuterated internal standard in groundwater contamination studies. The use of isotopically labeled internal standards is critical for correcting analytical variability, thereby enhancing the precision and accuracy of quantitative results.[1][2][3] This guide details the rationale for using 2-Nitro-m-toluic Acid-d3, provides step-by-step protocols for sample preparation and analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and outlines essential data analysis and quality control procedures. The methodologies presented are designed to be self-validating, ensuring trustworthy and reproducible data for environmental monitoring and remediation efforts.

Introduction: The Imperative for Precision in Groundwater Analysis

Groundwater is a vital source of drinking water for a significant portion of the global population. However, it is increasingly threatened by contamination from a wide array of organic pollutants, including nitroaromatic compounds.[4] These compounds, such as trinitrotoluene (TNT) and its degradation products, are of significant environmental concern due to their toxicity and persistence.[5][6] Regulatory bodies worldwide have established stringent limits for these contaminants in drinking water, demanding analytical methods with high sensitivity and accuracy.[7][8]

Analytical challenges in quantifying trace levels of contaminants in complex matrices like groundwater are numerous. Sample matrix effects, variations in instrument response, and analyte losses during sample preparation can all contribute to significant measurement uncertainty.[3][9] The use of an internal standard that closely mimics the chemical and physical behavior of the target analyte is paramount to mitigating these issues.[3][10]

The Role of Deuterated Internal Standards

Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[2] Because their chemical properties are nearly identical to their non-deuterated counterparts, they co-elute chromatographically and experience similar ionization efficiencies and matrix effects in mass spectrometry.[2][3] However, their difference in mass allows them to be distinguished and measured independently by the mass spectrometer.[3] By adding a known amount of the deuterated standard to each sample, calibration standard, and quality control sample, the ratio of the analyte response to the internal standard response can be used for quantification. This ratiometric approach effectively compensates for variations that occur throughout the analytical process, from extraction to detection.[9][11][12]

Why 2-Nitro-m-toluic Acid-d3?

2-Nitro-m-toluic Acid is a relevant compound in the context of nitroaromatic contamination, often found as a degradation product of TNT.[5] Its deuterated form, 2-Nitro-m-toluic Acid-d3, serves as an ideal internal standard for the analysis of a range of nitroaromatic acids and related polar compounds in groundwater. Its structural similarity ensures that it behaves comparably to the target analytes during sample extraction, concentration, and chromatographic separation.

Key Properties of 2-Nitro-m-toluic Acid:

| Property | Value | Source |

| Molecular Formula | C8H7NO4 | [13][14][15] |

| Molecular Weight | 181.15 g/mol | [13][14][16] |

| Melting Point | 219-223 °C | [14] |

| Appearance | White to light beige crystalline powder | [16][17] |

| Solubility in Water | Insoluble | [17] |

Note: The deuterated form (d3) will have a slightly higher molecular weight.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the analysis of nitroaromatic compounds in groundwater using 2-Nitro-m-toluic Acid-d3 as an internal standard. The protocol is based on established environmental analytical principles and methods, such as those outlined by the U.S. Environmental Protection Agency (EPA).[18][19]

Workflow Overview

The overall analytical workflow involves sample collection and preservation, spiking with the internal standard, solid-phase extraction (SPE) for sample cleanup and concentration, and subsequent analysis by LC-MS/MS.

Sources

- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. bioszeparacio.hu [bioszeparacio.hu]

- 4. d-nb.info [d-nb.info]

- 5. Identification of highly polar nitroaromatic compounds in leachate and ground water samples from a TNT-contaminated waste site by LC-MS, LC-NMR, and off-line NMR and MS investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. des.nh.gov [des.nh.gov]

- 8. eaps.purdue.edu [eaps.purdue.edu]

- 9. lcms.cz [lcms.cz]

- 10. files.ontario.ca [files.ontario.ca]

- 11. dl.astm.org [dl.astm.org]

- 12. lcms.cz [lcms.cz]

- 13. 2-Nitro-m-toluic Acid | CymitQuimica [cymitquimica.com]

- 14. pinpools.com [pinpools.com]

- 15. 2-nitro-3-toluic acid [chemister.ru]

- 16. chemimpex.com [chemimpex.com]

- 17. 2-Methyl-3-nitrobenzoic acid | 1975-50-4 [chemicalbook.com]

- 18. epa.gov [epa.gov]

- 19. epa.gov [epa.gov]

Troubleshooting & Optimization

Technical Support Center: Ion Suppression & Stable Isotope Internal Standards

Topic: Optimization of 2-Nitro-m-toluic Acid-d3 in LC-MS/MS Bioanalysis

Executive Summary: The Mechanic of Correction

You are likely using 2-Nitro-m-toluic Acid-d3 (3-methyl-2-nitrobenzoic acid-d3) to quantify its non-labeled analog in complex matrices (plasma, urine, or environmental soil extracts).[1][2]

This analyte presents a "perfect storm" for ion suppression:

-

Acidic Nature (pKa ~3.0): Requires Negative Mode ESI (ESI-) , which is notoriously susceptible to discharge and suppression from co-eluting salts/acids compared to Positive Mode.[2]

-

Early Elution: As a relatively polar small molecule, it often elutes in the "suppression zone" (the solvent front or early gradient) where matrix interferences are densest.

The Role of the Internal Standard (IS): The d3-IS is chemically identical to the analyte, theoretically co-eluting and experiencing the exact same suppression events. If the matrix suppresses the analyte signal by 50%, it should also suppress the IS by 50%. The ratio (Analyte Area / IS Area) remains constant, preserving quantitative accuracy.

The Problem: If the suppression is too severe (>80%), the IS signal vanishes, causing "loss of tracking." Furthermore, deuterated isotopes can suffer from the Deuterium Isotope Effect , causing them to elute slightly earlier than the analyte.[3][4] If the IS elutes before a suppression zone that the analyte then hits, the correction fails.

Troubleshooting Guides (Interactive Workflows)

Issue A: "My Internal Standard (d3) signal is fluctuating wildly between samples."

Diagnosis: This is the hallmark of uncompensated Matrix Effects. The IS is experiencing different levels of suppression in different patient/sample lots.

Step-by-Step Resolution:

-

Check the "Absolute" Response:

-

Compare the peak area of the d3-IS in a neat solvent standard vs. a extracted matrix sample.

-

Calculation:(Area_Matrix / Area_Neat) * 100.

-

Result: If <80%, you have significant suppression.[2] If <20%, your method is at risk of failure.

-

-

The Dilution Test (The "Sanity Check"):

-

Optimize Chromatography (The "Shift" Strategy):

-

The goal is to move the analyte away from the suppression zone.

-

Action: Lower the initial organic % in your gradient (e.g., start at 5% B instead of 10% B) to retain the analyte longer.

-

Why: Suppression is usually worst at the solvent front (unretained salts) and the wash phase (phospholipids).

-

Issue B: "My d3-IS elutes earlier than my Analyte (Retention Time Shift)."

Diagnosis: The Deuterium Isotope Effect . C-D bonds are slightly shorter and less lipophilic than C-H bonds.[2][3] In Reverse Phase (RP) chromatography, deuterated molecules interact less with the C18 chain and elute earlier.

Risk: If the shift is large (>0.1 min), the IS and Analyte may not experience the same matrix cloud.

Step-by-Step Resolution:

-

Quantify the Shift:

-

Overlay the MRM traces of the Analyte and the d3-IS.

-

If the peaks are not perfectly co-eluting, calculate the resolution (

).

-

-

Switch Mobile Phase Modifiers:

-

Temperature Control:

-

Action: Increase column temperature (e.g., from 30°C to 45°C).

-

Mechanism:[1] Higher thermal energy reduces the subtle thermodynamic differences in binding affinity between C-H and C-D bonds.

-

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process when validating your d3-IS performance.

Caption: Decision tree for diagnosing and resolving matrix effects using Matrix Factor (MF) and Post-Column Infusion.

Standard Operating Procedures (SOPs)

Protocol 1: The Post-Column Infusion (PCI) Experiment

The "Gold Standard" for visualizing where suppression occurs.

Objective: Create a "map" of the matrix background to see "invisible" suppression zones.

Equipment:

Methodology:

-

Setup: Connect the LC column outlet to one inlet of the Tee. Connect the Syringe Pump to the other inlet. Connect the Tee outlet to the MS Source.

-

Infusion: Fill the syringe with 2-Nitro-m-toluic Acid-d3 (approx. 100 ng/mL in mobile phase). Infuse at 10-20 µL/min.

-

Baseline: Tune the MS to monitor the d3-IS transition. You should see a high, steady baseline signal.[2]

-

Injection: Inject a Blank Matrix Extract (e.g., extracted plasma with no analyte) via the LC.

-

Analysis: Watch the steady baseline.

-

Dip: A drop in the baseline indicates Ion Suppression .

-

Peak: A rise in the baseline indicates Ion Enhancement .

-

-

Overlay: Superimpose your Analyte's retention time on this map. If your analyte elutes inside a "Dip," you must change the chromatography.

Protocol 2: Matrix Factor (MF) Calculation

Required for FDA/EMA Validation.

| Parameter | Description | Formula |

| Absolute MF | Quantifies the total suppression/enhancement.[1][2] | |

| IS-Normalized MF | Checks if the IS is actually correcting the error. | |

| Acceptance | FDA/EMA Criteria | The CV of the IS-Normalized MF calculated from 6 different lots of matrix must be < 15% . |

Frequently Asked Questions (FAQs)

Q: Can I use 2-Nitro-m-toluic Acid-d3 in Positive Mode ESI?

A: It is not recommended.[1][2] The nitro group is electron-withdrawing, and the carboxylic acid is acidic. Protonation (

Q: My d3-IS has a signal in the Analyte channel (Cross-talk). Is the standard impure? A: Not necessarily. This could be:

-

Isotopic Impurity: The standard contains some d0 (non-labeled) material.[2] Check the Certificate of Analysis (CoA). If d0 > 0.5%, you must lower the IS concentration added to samples to ensure the "impurity" doesn't interfere with the Lower Limit of Quantitation (LLOQ).

-

Mass Resolution: If your MS resolution is set to "Low" or "Unit," the d3 isotope envelope might overlap with the d0 channel. Tighten the quadrupole resolution (e.g., from 0.7 Da to 0.5 Da FWHM).

Q: Is the deuterium label stable? A: Generally, yes. However, 2-Nitro-m-toluic acid has a methyl group activated by the nitro group.[1][2] In highly alkaline conditions (pH > 10) , the benzylic protons (where the d3 likely resides) can exchange with solvent protons.

-

Tip: Keep your mobile phase and extraction solvents below pH 8.0.[2]

References

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[2] Link[2]

-

U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Link

-

European Medicines Agency (EMA). (2011).[2] Guideline on bioanalytical method validation. Link

-

Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707.[2] Link[2]

Sources

- 1. China 3-Methyl-2-nitrobenzoic acid Manufacturer and Supplier | Pengnuo [pengnuochemical.com]

- 2. 3-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 21575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lcms.cz [lcms.cz]

- 6. pinpools.com [pinpools.com]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

Technical Support Center: LC-MS Source Optimization for Nitroaromatic Compounds

Welcome to the technical support center for the analysis of nitroaromatic compounds by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshoot common issues encountered during the analysis of this unique chemical class. Nitroaromatic compounds, characterized by their electron-withdrawing nitro groups, present specific challenges and opportunities in the ion source. Understanding their behavior is paramount for developing robust, sensitive, and reproducible methods.

This center provides in-depth, field-proven insights structured into frequently asked questions for quick reference and detailed troubleshooting guides for resolving specific experimental issues.

Part 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of method development for nitroaromatic compounds.

Q1: Which ionization source, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for nitroaromatics?

Answer: The choice between ESI and APCI depends largely on the polarity and structure of the analyte.

-

Atmospheric Pressure Chemical Ionization (APCI) is often the preferred technique for many neutral, less-polar nitroaromatic compounds, such as those found in explosives analysis (e.g., TNT, DNT).[1][2] APCI is highly effective at creating a gas-phase molecular radical anion (M⁻•) through an electron capture mechanism.[3][4][5] The corona discharge needle in the APCI source generates a high population of thermal electrons, which are readily captured by the electrophilic nitroaromatic ring, leading to excellent sensitivity.

-

Electrospray Ionization (ESI) is more suitable for polar nitroaromatic compounds that contain acidic functional groups, such as phenols, carboxylic acids, or sulfonic acids.[6][7] These compounds are often metabolites of primary nitroaromatics. ESI works by generating a deprotonated molecule ([M-H]⁻) in solution, a process that requires an acidic proton. For nitroaromatics lacking such a proton, ESI is typically less efficient than APCI.

Q2: Should I use positive or negative ion mode for my nitroaromatic analyte?

Answer: Negative ion mode is overwhelmingly recommended.

The defining feature of a nitroaromatic compound is the presence of one or more nitro (-NO₂) groups. These groups are strongly electron-withdrawing, which makes the molecule highly electronegative. This intrinsic chemical property allows the molecule to readily accept and stabilize a negative charge. Consequently, nitroaromatics ionize with much greater efficiency and sensitivity in negative ion mode.[1][7][8] Analysis in positive ion mode is possible but typically yields significantly lower sensitivity.

Q3: What are the most common ions and adducts I should expect to see?

Answer: The ions you observe will depend on the ionization source and the composition of your mobile phase. In negative ion mode, you should primarily look for:

-

[M-H]⁻ (Deprotonated Molecule): This is the primary ion in ESI for nitroaromatics with acidic protons (e.g., nitrophenols, nitrobenzoic acids).[6][7][9]

-

M⁻• (Molecular Radical Anion): This is common in APCI for compounds that ionize via electron capture.[9]

-

Adducts: These are frequently observed in both ESI and APCI. It is crucial to recognize them to avoid misinterpreting your data.

-

Mobile Phase Adducts: In ESI, impurities in the mobile phase can form adducts. Common examples include formate ([M+HCOO]⁻), acetate ([M+CH₃COO]⁻), and chloride ([M+Cl]⁻).[10]

-

Analyte-Derived Adducts: In APCI, it's possible for an analyte molecule to decompose in the source, yielding species like NO₂⁻, which can then form an adduct with an intact analyte molecule, resulting in an [M+NO₂]⁻ ion.[10]

-

Solvent Adducts: Acetonitrile, when used as a reagent gas in APCI, can generate CH₂CN⁻ and CN⁻ ions that react with nitroaromatics to form characteristic adducts.[11]

-

Q4: How does mobile phase composition affect my signal?

Answer: Mobile phase composition is critical for successful ionization. For LC-MS, all mobile phase additives must be volatile.[12][13]

-

Solvents: Standard reversed-phase solvents like methanol and acetonitrile are compatible.

-

Additives: Small amounts of volatile additives are used to control pH and aid ionization.

-

For ESI: To promote the formation of [M-H]⁻, a basic additive like ammonium hydroxide can be used to raise the pH.[14] However, for stability, buffered systems like 5-10 mM ammonium acetate or ammonium formate are more common.[13][15]

-

For APCI: The mobile phase helps create the reagent ions for chemical ionization. The principles are similar to ESI, and volatile buffers are standard.

-

-

Purity: The use of high-purity, LC-MS grade solvents and additives is essential to minimize background noise and prevent the formation of unwanted adducts from contaminants like salts.[15]

Part 2: Troubleshooting Guides

This section provides a systematic approach to resolving common experimental problems in a question-and-answer format.

Guide 1: Problem - Poor or No Signal Intensity

Low sensitivity is the most frequent challenge. The cause can usually be traced to the ionization mode, source parameters, or mobile phase.

Logical Flow for Troubleshooting Poor Signal

Caption: Workflow for diagnosing poor signal intensity.

Cause 1: Incorrect Ionization Mode or Polarity

As detailed in the FAQs, using positive ion mode or the wrong ionization source (ESI for a non-polar compound) is a primary reason for poor sensitivity.

-

Solution: Always start method development in negative ion mode . Select APCI for neutral nitroaromatics and ESI for those with acidic functional groups.

Cause 2: Suboptimal Source Parameters

The ion source settings have a dramatic effect on signal intensity. These parameters control the efficiency of desolvation and ionization.[16]

-

Solution: Systematically optimize the source parameters. Do not rely on generic default methods. Use a "tee" infusion of your analyte to find the optimal settings without chromatographic influence.

Table 1: Recommended Starting Source Parameters (Negative Ion Mode)

| Parameter | ESI | APCI | Rationale |

|---|---|---|---|

| Capillary/Corona Voltage | -2.5 to -4.0 kV[14] | -3 to -5 µA (Corona Current)[8] | Drives the ionization process. Too high can cause discharge; too low results in poor efficiency.[14] |

| Drying Gas Temperature | 250 - 400 °C[14] | 300 - 450 °C | Aids in solvent evaporation (desolvation). Higher temperatures are needed for higher flow rates. |

| Drying Gas Flow | 8 - 12 L/min[17] | 5 - 10 L/min | Sweeps away neutral solvent molecules from the ion sampling orifice. |

| Nebulizer Pressure | 30 - 50 psi[14] | 40 - 60 psi[18] | Controls the formation of fine droplets. Higher pressure leads to smaller droplets and better desolvation. |

Experimental Protocol: Ion Source Parameter Optimization

-

Prepare a 1 µg/mL solution of your nitroaromatic standard in a typical mobile phase composition (e.g., 50:50 Methanol:Water with 5mM Ammonium Formate).

-

Set up a flow injection analysis (FIA) or "tee" infusion system to deliver the standard solution directly to the MS source at your intended chromatographic flow rate.

-

Set all source parameters to the starting values listed in Table 1.

-

Optimize one parameter at a time. For example, vary the Drying Gas Temperature from 200 °C to 450 °C in 25 °C increments, monitoring the signal intensity of your target ion.

-

Once the optimum temperature is found, fix it and move to the next parameter (e.g., Nebulizer Pressure).

-

Repeat this process for all key parameters. Note that parameters can be interdependent, so a second round of fine-tuning may be beneficial.[16][19]

Guide 2: Problem - Unstable Signal or High Baseline Noise

An erratic signal or high noise can obscure low-level analytes and ruin quantification. This is often caused by instability in the ionization process or contamination.

Cause 1: Corona Discharge

In ESI, applying too high a voltage, especially with highly aqueous mobile phases, can lead to a corona discharge.[20][21] This creates a very unstable ion current and a high, noisy baseline. In positive ion mode, this is often indicated by the appearance of protonated solvent clusters, a principle that applies to negative mode discharge as well.[20]

-

Solution:

Cause 2: Contamination

Contaminants in the mobile phase, LC system, or ion source itself can create high background noise and an unstable spray.

-

Solution:

-

Clean the Ion Source: Regularly clean the ion source components (capillary, spray shield, etc.) according to the manufacturer's guidelines. A dirty source is a common cause of signal instability.[22]

-

Use High-Purity Reagents: Ensure all solvents, water, and mobile phase additives are LC-MS grade. Lower-grade reagents can introduce non-volatile salts and other contaminants.[15]

-

Flush the System: If contamination is suspected, flush the entire LC system with a strong, appropriate solvent mix.

-

Guide 3: Problem - Unexpected Peaks (In-Source Fragmentation & Adducts)

The appearance of peaks that do not correspond to your target analyte's molecular weight can be confusing. These are typically the result of in-source processes like fragmentation or adduct formation.

Formation of Different Ion Types in the MS Source

Caption: Origin of different ions observed in the mass spectrum.

Cause 1: In-Source Collision-Induced Dissociation (CID)

Fragmentation of the analyte can occur in the ion source if the energy in the interface region is too high.[23][24] This is controlled by parameters like the Declustering Potential (DP) or Fragmentor Voltage . While useful for structural confirmation, unintended fragmentation reduces the signal of the precursor ion, harming quantification. Nitroaromatics commonly lose NO₂ (46 Da) or NO (30 Da) radicals.[6][7]

-

Solution: Optimize the declustering potential or fragmentor voltage. A voltage ramp experiment is the most effective way to do this.

Experimental Protocol: Declustering Potential Optimization

-

Infuse your analyte solution as described previously.

-

Set the declustering potential to a low value (e.g., -10 V).

-

Monitor the intensity of your desired precursor ion (e.g., [M-H]⁻) and potential fragment ions (e.g., [M-H-NO₂]⁻).

-

Increase the declustering potential in increments of 5-10 V (e.g., from -10 V to -150 V).

-

Plot the intensity of the precursor and fragment ions against the voltage.

-

Select the voltage that provides the maximum intensity for your precursor ion while minimizing the intensity of the fragment ions. This is your optimal setting for quantification.

Cause 2: Thermal Degradation

Some nitroaromatic compounds are thermally labile. Excessively high source temperatures can cause them to decompose before ionization. For example, certain isomers of nitrobenzoic acid have been shown to undergo thermal decarboxylation in the ion source, leading to a complete loss of signal.[6][7]

-

Solution: Optimize the source/vaporizer temperature carefully. While higher temperatures improve desolvation, they can also degrade your analyte. Perform a temperature optimization experiment (as described in Guide 1) and choose a temperature that balances sensitivity with analyte stability. If you suspect thermal degradation, try lowering the temperature significantly to see if the precursor ion appears.[23]

Cause 3: Adduct Formation

As mentioned in the FAQs, adducts with mobile phase components or impurities are common.

-

Solution:

-

Identify the Adduct: Calculate the mass difference between the unexpected peak and your molecular weight. A difference of +35/37 suggests chloride, +45 suggests formate, and +59 suggests acetate.

-

Trace the Source: If chloride is the issue, check for contamination from glassware, reagents, or the sample itself (e.g., from HCl used in synthesis). If formate/acetate is the issue and you are not using it as a buffer, check the purity of your solvents.

-

Mitigate: Use high-purity mobile phase components. If adduct formation is unavoidable but consistent, you may choose to quantify using the adduct ion, provided its signal is stable and intense.

-

Guide 4: Problem - Poor Reproducibility or Inaccurate Quantification

This issue often points to matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.

Cause 1: Matrix Effects (Ion Suppression or Enhancement)

Matrix effects are a major challenge in LC-MS, especially with complex samples like soil extracts, wastewater, or biological fluids.[25][26] Components of the matrix can co-elute with the analyte and compete for charge in the ESI droplet or disrupt the chemical ionization process in APCI.[27] This can either suppress or enhance the analyte signal, leading to poor reproducibility and inaccurate results.[28]

-

Solution 1: Improve Chromatographic Separation: The best way to avoid matrix effects is to chromatographically separate your analyte from the interfering matrix components.

-

Adjust the gradient to increase resolution around the analyte's retention time.

-

Try a different column chemistry (e.g., a Phenyl-Hexyl or Biphenyl phase instead of C18) to alter selectivity.[29]

-

-

Solution 2: Enhance Sample Preparation: A cleaner sample will result in fewer matrix effects.[30]

-

Implement a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step to remove interfering compounds before injection.

-

-

Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to correct for matrix effects. A SIL-IS (e.g., ¹³C- or ¹⁵N-labeled analyte) is chemically identical to the analyte and will co-elute perfectly. It will experience the exact same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the matrix effect is normalized, leading to highly accurate and precise quantification.

References

- Simultaneous UHPLC/MS Analyses of Explosive Compounds. (n.d.). PerkinElmer.

-

Cotte-Rodríguez, I., & Cooks, R. G. (2006). Atmospheric pressure ion/molecule reactions for the selective detection of nitroaromatic explosives using acetonitrile and air as reagents. Rapid Communications in Mass Spectrometry, 20(20), 3130-3138. Retrieved from [Link]

-

DeTata, D., Collins, P., & Casetta, B. (2001). Liquid chromatography/mass spectrometric analysis of explosives: RDX adduct ions. Journal of the American Society for Mass Spectrometry, 12(6), 732-738. Retrieved from [Link]

-

Hayen, H., Jachmann, N., Vogel, M., & Karst, U. (2002). LC-Electron capture APCI-MS for the determination of nitroaromatic compounds. Analyst, 127(8), 1027-1030. Retrieved from [Link]

-

Sensitive and Fast Screening for Explosives. (n.d.). LabRulez LCMS. Retrieved from [Link]

-

Schmidt, K., Haderlein, S. B., & Meimaridis, D. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(8), 1335-1344. Retrieved from [Link]

-

Fung, Y. S., & Chan, S. H. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Forensic Sciences, 49(6), 1171-1180. Retrieved from [Link]

-

Al-Naiema, I. M., & Stone, E. A. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 94, 255-262. Retrieved from [Link]

-

Hayen, H., Jachmann, N., Vogel, M., & Karst, U. (2002). LC-Electron capture APCI-MS for the determination of nitroaromatic compounds. Analyst, 127(8), 1027-1030. Retrieved from [Link]

-

Forensic Analysis of Explosives by LC/MS. (n.d.). ResearchGate. Retrieved from [Link]

-

Rapid and Sensitive Detection of 8 Organic Explosives in Soil. (2017). SCIEX. Retrieved from [Link]

-

LC-Electron capture APCI-MS for the determination of nitroaromatic compouds. (2002). ResearchGate. Retrieved from [Link]

-

Moralev, E. A., et al. (2023). Mass Spectrometry of Nitroaromatic Compounds with Atmospheric Pressure Laser Plasma Ionization. Journal of Analytical Chemistry, 78(14), 1645-1651. Retrieved from [Link]

-

Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. (2013). ResearchGate. Retrieved from [Link]

-

Chemical Ionization Mass Spectrometry of Nitroaromatic Vapors. (1978). DTIC. Retrieved from [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2007). ResearchGate. Retrieved from [Link]

-

How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Ruthigen. Retrieved from [Link]

-

Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). N-nitrosamine Community. Retrieved from [Link]

-

Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). (2001). ResearchGate. Retrieved from [Link]

-